2-phenyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide
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Overview
Description
2-phenyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 2-phenyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide typically involves the condensation reaction between 2-phenyl-4-quinolinecarbohydrazide and 2,4,6-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-phenyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds with transition metals, which are studied for their catalytic properties.
Biology: Schiff base hydrazones are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved depend on the specific metal ion and the biological context .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Compared to these compounds, 2-phenyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide is unique due to its specific substitution pattern and the presence of the quinoline moiety, which may enhance its biological activity and stability .
Properties
Molecular Formula |
C26H23N3O4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-phenyl-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O4/c1-31-18-13-24(32-2)21(25(14-18)33-3)16-27-29-26(30)20-15-23(17-9-5-4-6-10-17)28-22-12-8-7-11-19(20)22/h4-16H,1-3H3,(H,29,30)/b27-16+ |
InChI Key |
YNQOIGKDEWJSRQ-JVWAILMASA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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